molecular formula C12H9ClN2O B184565 N-(4-Chlorophenyl)isonicotinamide CAS No. 14547-69-4

N-(4-Chlorophenyl)isonicotinamide

Cat. No. B184565
CAS RN: 14547-69-4
M. Wt: 232.66 g/mol
InChI Key: QXVSZZRIGDEOOB-UHFFFAOYSA-N
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Description

“N-(4-Chlorophenyl)isonicotinamide” is a chemical compound with the molecular formula C12H9ClN2O . It has an average mass of 232.666 Da and a monoisotopic mass of 232.040344 Da .


Synthesis Analysis

The synthesis of “N-(4-Chlorophenyl)isonicotinamide” and its derivatives has been reported in the literature . For instance, one study described the synthesis of four nicotinamide derivatives, including 2-chloro-N-(4-chlorophenyl)nicotinamide . These compounds were synthesized and characterized using spectral techniques .


Molecular Structure Analysis

“N-(4-Chlorophenyl)isonicotinamide” has a density of 1.3±0.1 g/cm3, a boiling point of 295.1±20.0 °C at 760 mmHg, and a flash point of 132.3±21.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-Chlorophenyl)isonicotinamide” are not detailed in the search results, it’s worth noting that isonicotinamide, a related compound, is used for material synthesis .


Physical And Chemical Properties Analysis

“N-(4-Chlorophenyl)isonicotinamide” has a molar refractivity of 63.8±0.3 cm3, a polar surface area of 42 Å2, and a polarizability of 25.3±0.5 10-24 cm3 . Its surface tension is 57.1±3.0 dyne/cm, and it has a molar volume of 173.5±3.0 cm3 .

Scientific Research Applications

Supramolecular Synthesis

  • Directed Assembly in Copper(II) Complexes : Isonicotinamide has been effective as a supramolecular reagent in synthesizing various Cu(II) complexes. These complexes demonstrate the formation of inorganic–organic hybrid materials featuring consistent supramolecular motifs, such as infinite 1-D chains (Aakeröy et al., 2003).

Molecular Complex Synthesis

  • Terminal Water Ligand Exchange in Triruthenium Complex : Studies involving water exchange and substitution by isonicotinamide on a triruthenium carboxylate complex suggest the potential for creating modified molecular structures with different properties (Powell et al., 1993).
  • Antitumor Medicines : N-(2-nitroxyethyl)isonicotinamide was synthesized and used as a ligand in reactions with PdCl2 and PtCl2 to create new complexes with potential as antitumor medicines (Fedorov et al., 2001).

Hydrogen Bond Network Control

  • Control in Tetrachloroplatinate Salts : Research demonstrates the ability to control hydrogen bond network dimensionality in tetrachloroplatinate salts, showcasing the versatility of isonicotinamide in crystal engineering (Angeloni & Orpen, 2001).

Cyclisation and Dearomatisation

  • Doubly Dearomatising Intramolecular Coupling : Isonicotinamides with various substituents undergo cyclisation when induced by an electrophile, leading to the formation of spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (Brice & Clayden, 2009).

Electrochemical Studies

  • Protonation Reaction in Electroreduction : A study on isonicotinamide by polarography and voltammetry revealed insights into the electrochemical reduction involving two electroactive species related via a protonation equilibrium (Galvín & Mellado, 1989).

Pharmaceutical Applications

  • Pharmaceutical Co-crystals : The synthesis of pharmaceutical co-crystals with isonicotinamide demonstrates its utility in enhancing the properties of pharmaceutical molecules (Báthori et al., 2011).

Environmental Chemistry

  • Adsorbent for 4-Chlorophenol : Montmorillonite modified with cationic surfactants was used to remove 4-chlorophenol from aqueous solutions, highlighting the relevance of chlorophenols in environmental chemistry (Nourmoradi et al., 2016).

Solubility Studies

  • Solubility of an Isoniazid Analogue : The solubility of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide was measured in various solvents, providing insights into the solubility behavior of related compounds (Shakeel et al., 2014).

Future Directions

While specific future directions for “N-(4-Chlorophenyl)isonicotinamide” are not mentioned in the search results, research involving isonicotinamide-based compounds is ongoing. For instance, one study investigated the arrangement of different structures and the formation of 2D and 3D supramolecular assemblies .

properties

IUPAC Name

N-(4-chlorophenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVSZZRIGDEOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341244
Record name N-(4-Chlorophenyl)isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)isonicotinamide

CAS RN

14547-69-4
Record name N-(4-Chlorophenyl)isonicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PK Kadaba, LP Glavinos - Heterocyclic Communications, 1996 - degruyter.com
The Strecker synthesis provides a versatile route to the synthesis of both aliphatic and aromatic amino acids. It involves the formation of an α-amino nitrile by the addition of hydrogen …
Number of citations: 1 www.degruyter.com

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